1,3-Dimethyldibenzothiophene

Descripción general

Descripción

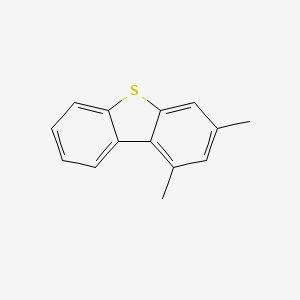

1,3-Dimethyldibenzothiophene is an organic compound belonging to the class of heterocyclic compounds known as dibenzothiophenes. It consists of two benzene rings fused to a central thiophene ring, with two methyl groups attached at the 1 and 3 positions of the thiophene ring. This compound is of significant interest due to its presence in fossil fuels and its role in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the alkylation of dibenzothiophene with methylating agents under acidic conditions. For instance, the reaction of dibenzothiophene with methyl iodide in the presence of a strong base like potassium carbonate can yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the hydrodesulfurization of petroleum fractions. This process involves the catalytic removal of sulfur from petroleum products, where dibenzothiophene and its derivatives, including this compound, are formed .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of dihydro and tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Palladium or platinum catalysts, hydrogen gas.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated, nitrated, and other substituted derivatives.

Aplicaciones Científicas De Investigación

Hydrodesulfurization (HDS)

1,3-DMDBT serves as a crucial model compound in studies of hydrodesulfurization processes. HDS is essential for removing sulfur from fossil fuels to reduce environmental pollution and meet regulatory standards. The compound's behavior during HDS provides insights into the mechanisms of sulfur removal, which typically involves:

- Direct Desulfurization (DDS) : The sulfur atom is removed directly from the compound.

- Hydrogenation followed by Desulfurization : The compound is first hydrogenated to form intermediate products before sulfur removal occurs.

Research indicates that the efficiency of HDS can be significantly influenced by the catalyst used. For instance, studies have shown that catalysts like NiMo supported on mesoporous materials enhance the conversion rates of 1,3-DMDBT due to their unique textural properties and acidity .

Geochemistry

In petroleum geochemistry, 1,3-DMDBT acts as a molecular marker that helps determine the origin and maturity of crude oils. Its presence in geological samples can provide insights into the thermal history and depositional environment of oil reservoirs. Recent studies have investigated its formation mechanisms under simulated sedimentary conditions, contributing to a better understanding of its geochemical behavior .

Environmental Science

Research on the degradation pathways of 1,3-DMDBT contributes to understanding the environmental impacts of sulfur-containing compounds in fossil fuels. Studies focus on how these compounds break down in various environments and their potential ecological effects. Understanding these degradation processes is crucial for assessing the environmental risks associated with sulfur pollutants.

Case Studies

Several case studies highlight the applications and findings related to 1,3-DMDBT:

- Hydrodesulfurization Studies : Investigations using NiMo catalysts supported on various materials demonstrate that modifying catalyst supports can enhance HDS efficiency significantly. For example, research showed that using proton-exchanged supports increased Brønsted acidity and improved conversion rates during HDS reactions .

- Geochemical Behavior : Experimental studies simulating sedimentary basin conditions have revealed insights into the thermal evolution and formation mechanisms of dibenzothiophenes from precursor compounds like alkylbiphenyls .

Mecanismo De Acción

The mechanism of action of 1,3-dimethyldibenzothiophene in hydrodesulfurization involves the cleavage of carbon-sulfur bonds. This process typically occurs through two parallel pathways: direct desulfurization and hydrogenation. In direct desulfurization, the sulfur atom is removed directly, while in hydrogenation, the compound is first hydrogenated to form intermediate products, which are then desulfurized .

Comparación Con Compuestos Similares

Similar Compounds

Dibenzothiophene: The parent compound without methyl groups.

4,6-Dimethyldibenzothiophene: Another methylated derivative with methyl groups at the 4 and 6 positions.

Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.

Uniqueness

1,3-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This compound’s distinct structure makes it a valuable model for studying the effects of methylation on the behavior of dibenzothiophenes in various chemical processes .

Actividad Biológica

1,3-Dimethyldibenzothiophene (1,3-DMDBT) is a polycyclic aromatic sulfur compound that has garnered attention due to its biological activity, particularly in the context of microbial degradation and bioremediation. This article provides an overview of the biological activity associated with 1,3-DMDBT, highlighting its degradation pathways, microbial interactions, and implications for environmental health.

Chemical Structure and Properties

1,3-DMDBT is characterized by its dibenzothiophene backbone with two methyl groups at the 1 and 3 positions. This structure contributes to its chemical stability and hydrophobicity, making it a persistent pollutant in the environment.

Microbial Degradation Pathways

Microbial degradation of 1,3-DMDBT is primarily facilitated by specific bacterial strains capable of utilizing this compound as a sulfur source. The degradation pathways often involve the following steps:

- Initial Hydroxylation : Microorganisms such as Bacillus pumilus have been shown to hydroxylate 1,3-DMDBT to form various metabolites.

- Ring Cleavage : Subsequent enzymatic reactions lead to the cleavage of the dibenzothiophene ring structure.

- Formation of Non-toxic Metabolites : The ultimate goal of microbial degradation is to convert toxic compounds into non-toxic forms that can be assimilated by microbial communities or mineralized.

Research Findings

Recent studies have demonstrated the efficacy of certain bacterial strains in degrading 1,3-DMDBT:

- Bacillus sphaericus DMT-7 : This strain has shown significant desulfurization capabilities when exposed to 1,3-DMDBT. Research indicates that it can utilize this compound effectively under aerobic conditions, leading to substantial reductions in concentration within hours of exposure .

- Comamonas sp. JB : This strain not only degrades naphthalene but also cometabolically degrades dibenzothiophene compounds including 1,3-DMDBT. The presence of naphthalene enhances the expression of degradation enzymes necessary for breaking down these complex compounds .

Case Study 1: Biodegradation Efficiency

A study involving Bacillus pumilus demonstrated a rapid degradation rate of 1,3-DMDBT within the first hour of incubation. The strain was able to reduce concentrations significantly while producing identifiable metabolites indicative of successful biodesulfurization .

| Strain | Initial Concentration (mM) | Final Concentration (mM) | Degradation Rate (%) |

|---|---|---|---|

| Bacillus pumilus | 0.2 | <0.01 | >95 |

| Comamonas sp. JB | 0.2 | <0.02 | >90 |

Case Study 2: Environmental Impact

Research has indicated that microbial degradation pathways for dibenzothiophenes can lead to the formation of less harmful metabolites that contribute to soil health and reduce environmental toxicity. This has implications for bioremediation strategies in contaminated sites .

Implications for Environmental Health

The ability of certain microorganisms to degrade 1,3-DMDBT suggests potential applications in bioremediation efforts aimed at cleaning up contaminated environments. Understanding these microbial pathways allows for the development of effective strategies to mitigate pollution from sulfur-containing compounds.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,3-dimethyldibenzothiophene, and what methodological considerations are critical for optimizing yield?

- Methodology :

- Formylation and McMurry Reaction : Start with formylation of precursor thiophene derivatives, followed by a McMurry coupling reaction to form the dibenzothiophene backbone. Key parameters include temperature control (e.g., reflux in 1,2-dichloroethane) and stoichiometric ratios of reagents like ZnBr₂ .

- Cyclization via Deprotonation/Ketonization : Use deprotonating agents (e.g., LDA) on bi-thiophenyl precursors, followed by ketonization. Purification via flash chromatography (n-hexane/ethyl acetate) ensures product isolation .

- Critical Considerations : Monitor reaction atmosphere (N₂ for moisture sensitivity), solvent purity, and column chromatography conditions to avoid byproduct contamination.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

- Methodology :

- X-ray Diffraction (XRD) : Resolve atomic coordinates and bond lengths. The planar structure (r.m.s. deviation: 0.029 Å) is stabilized by weak C–H⋯π interactions (e.g., H17C⋯Cg1 = 2.68 Å) between methyl groups and aromatic rings .

- UV-Vis Spectroscopy : Confirm electronic transitions (e.g., λmax ~300 nm) for comparison with computational models .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures :

- Use fume hoods to prevent inhalation (P264, P305+P351+P338).

- Store waste separately and dispose via certified hazardous waste contractors .

- Post-exposure protocols: Medical observation for 48+ hours due to delayed toxicity symptoms .

Advanced Research Questions

Q. How do heterogeneous catalysts like MoO₃/SiO₂ or (M²⁺)Al-LDH enhance oxidative desulfurization (ODS) of this compound?

- Methodology :

- Catalyst Design : Synthesize MoO₃/SiO₂ nanospheres via surfactant-free self-assembly. High surface area (N₂ adsorption: ~500 m²/g) promotes adsorption of sulfur compounds .

- Reaction Mechanism : GC-MS analysis confirms oxidation to sulfones. For (M²⁺)Al-LDH catalysts, FTIR identifies active sites (e.g., OH stretching at 3450 cm⁻¹), achieving >90% conversion in 4,6-DMDBT .

- Challenges : Catalyst recyclability (>7 cycles) requires minimizing metal leaching (ICP-MS monitoring) .

Q. What geochemical insights can be derived from analyzing dimethyldibenzothiophene isomers in sedimentary basins?

- Methodology :

- Isomer Ratio Analysis : Use GC×GC-MS to measure 4-/1-MDBT and 4,6-/1,4-DMDBT ratios. Lower 4,6-/1,4 ratios indicate lateral hydrocarbon migration (e.g., Liaohe Basin studies) .

- Thermal Maturity Indicators : Compare isomer stability under pyrolysis (e.g., 4,6-DMDBT resists degradation >200°C) to infer burial history .

Q. How does pore structure optimization of Al₂O₃ supports improve hydrodesulfurization (HDS) performance for refractory sulfur compounds?

- Methodology :

- Support Engineering : Adjust γ-Al₂O₃ pore size (e.g., 8–12 nm) via templating agents to enhance CoMo dispersion (SEM-EDS verification). Optimal acidity (NH₃-TPD) reduces coking .

- HDS Mechanism : For 4,6-DMDBT, the "direct desulfurization" pathway dominates over hydrogenation, requiring Brønsted acid sites (FTIR-pyridine) .

Q. What are the key challenges in synthesizing functionalized dibenzothiophene derivatives for coal liquefaction models?

- Methodology :

- Electrophilic Substitution Limitations : Low selectivity in electron-rich systems leads to polymerization. Alternative routes (e.g., ketone linkages) are under exploration .

- Analytical Validation : Use HPLC-DAD to track intermediates and optimize reaction conditions (e.g., solvent polarity, Lewis acid catalysts) .

Q. Data Contradictions and Resolutions

Q. Why do reported catalytic efficiencies for oxidative desulfurization vary across studies (e.g., 93–100% sulfur removal)?

- Analysis :

- Substrate Accessibility : 4,6-DMDBT (sterically hindered) shows lower reactivity than unsubstituted analogs. Catalyst pore size must exceed 6 Å for effective diffusion .

- Reaction Conditions : Discrepancies arise from oxidant choice (H₂O₂ vs. O₂), solvent-free systems favoring higher conversions .

Q. How do electronic structure modifications in Fe-based HDS catalysts affect 4,6-DMDBT conversion pathways?

- Resolution :

Propiedades

IUPAC Name |

1,3-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMMDFNYBNKMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=CC=CC=C3SC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424042 | |

| Record name | 1,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31317-15-4 | |

| Record name | 1,3-Dimethyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31317-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.